2-Chloro-3-iodo-N,N-dimethylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-iodo-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClIN/c1-11(2)7-5-3-4-6(10)8(7)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVRWWPSIHFQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 3 Iodo N,n Dimethylaniline
Direct Halogenation Approaches on N,N-Dimethylaniline Substrates
The synthesis begins with the N,N-dimethylaniline core, upon which halogen atoms are introduced in a controlled manner. The powerful activating and ortho-, para-directing nature of the N,N-dimethylamino group heavily influences the outcome of these reactions.
The first critical step is the introduction of a chlorine atom at the C-2 position (ortho) of the N,N-dimethylaniline ring, forming 2-chloro-N,N-dimethylaniline. Achieving high regioselectivity for the ortho position is challenging due to the electronic preference for the para position.
A variety of reagents are available for the electrophilic chlorination of activated aromatic rings like N,N-dimethylaniline. The choice of reagent is crucial for controlling the reaction's regioselectivity and preventing over-chlorination. thieme-connect.de
Commonly employed chlorinating agents include:
N-Chlorosuccinimide (NCS) : A mild and widely used source of electrophilic chlorine. It is often used in solvents like acetonitrile (B52724) or chloroform. beilstein-journals.orgtandfonline.com Reactions may be catalyzed by acids.
**Copper(II) Chloride (CuCl₂) **: This reagent can be used for the direct chlorination of unprotected anilines. beilstein-journals.orgnih.gov The reaction mechanism is thought to involve the oxidation of the aniline (B41778) by Cu(II), followed by the addition of a chloride ion. nih.gov
Thionyl Chloride (SOCl₂) on N-Oxides : A specialized method involves the initial oxidation of N,N-dimethylaniline to its corresponding N-oxide. Subsequent treatment with thionyl chloride at low temperatures can selectively yield the ortho-chlorinated product. nih.gov This method provides a practical route to otherwise difficult-to-access ortho-haloanilines. nih.gov
**Elemental Chlorine (Cl₂) **: While highly reactive, Cl₂ can be used, though it often leads to a mixture of isomers and polychlorinated products, making it less ideal for selective synthesis. thieme-connect.debeilstein-journals.org
The reaction conditions are tailored to the chosen reagent. For instance, chlorination with CuCl₂ in aqueous HCl may require elevated temperatures (e.g., 60 °C) and the presence of oxygen to achieve good yields. nih.gov In contrast, methods using NCS can often be performed under milder conditions, sometimes at room temperature. nih.gov The use of ionic liquids as solvents has been shown to improve yields and simplify conditions for CuCl₂-mediated chlorinations, eliminating the need for supplementary oxygen or HCl gas. nih.gov
Table 1: Electrophilic Chlorination Reagents for Anilines
| Reagent | Typical Conditions | Selectivity Notes |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Acetonitrile or Chloroform, often with acid catalysis | Generally gives ortho/para mixtures; can be tuned with catalysts. tandfonline.comnsf.gov |
| Copper(II) Chloride (CuCl₂) | Aqueous HCl at ~60°C or in ionic liquids | Tends to favor para-substitution but can be influenced by solvent. nih.gov |
| Thionyl Chloride (on N-Oxide) | Low temperature (e.g., -40 °C to -78 °C) in CH₂Cl₂ | Highly selective for ortho-chlorination. nih.gov |
| Elemental Chlorine (Cl₂) | Various solvents | Highly reactive, often poor selectivity, risk of polychlorination. beilstein-journals.org |
The regiochemical outcome of the chlorination of N,N-dimethylaniline is a delicate balance of several factors. The strongly activating N,N-dimethylamino group directs electrophiles to the ortho and para positions. However, the para position is often favored due to reduced steric hindrance.
To achieve the desired 2-chloro isomer, specific strategies are employed:
Catalysis : Organocatalysis using secondary ammonium (B1175870) salts has been shown to be highly effective for the ortho-chlorination of protected anilines. nih.govresearchgate.net These catalysts are believed to operate through unique structural interactions that favor substitution at the position adjacent to the amino group. nih.gov
Protecting Groups : The use of bulky N-protecting groups (e.g., N-Boc) can sterically hinder the para position and enhance the proportion of the ortho-chlorinated product. These protecting groups can be removed in a subsequent step. researchgate.net
Directed Metalation : While not a direct halogenation, directed ortho metalation followed by quenching with an electrophilic chlorine source is a powerful strategy for achieving ortho-functionalization.
Substrate Modification : As mentioned, converting the aniline to its N-oxide derivative dramatically changes the regioselectivity. The reaction with thionyl chloride then proceeds via a rearrangement that strongly favors the formation of the 2-chloroaniline. nih.gov
Once 2-chloro-N,N-dimethylaniline is synthesized, the next step is the introduction of an iodine atom at the C-3 position. This step is particularly challenging due to the competing directing effects of the existing substituents. The N,N-dimethylamino group strongly directs to positions 4 and 6 (ortho and para to itself), while the chloro group directs to positions 3 and 5 (ortho and para to itself).
Several reagents are effective for the iodination of aromatic compounds. The choice depends on the reactivity of the substrate and the desired regioselectivity.
N-Iodosuccinimide (NIS) : This is a mild and convenient source of electrophilic iodine. Its reactivity can be enhanced by the addition of acid catalysts such as trifluoroacetic acid or Lewis acids like iron(III) chloride. wikipedia.org NIS is widely used for iodinating a range of activated and deactivated aromatic compounds. nih.gov
Iodine (I₂) with an Oxidizing Agent : Molecular iodine itself is not highly electrophilic. It requires activation, typically by an oxidizing agent, to generate a more potent iodinating species (like I⁺). Common oxidizing agents include iodic acid (HIO₃), nitric acid, and hydrogen peroxide. The combination of I₂ and HIO₃ is particularly effective, as the reaction byproducts can be converted back into the active iodinating species. nih.gov
Iodine with Silver Salts : Reagents like silver sulfate (B86663) (Ag₂SO₄) in combination with iodine can be used for the iodination of chlorinated anilines. nih.govstackexchange.com The silver salt assists in activating the iodine.
Iodine Monochloride (ICl) : A highly reactive iodinating agent that can be effective but may be less selective for complex substrates. nih.gov
Table 2: Common Electrophilic Iodination Systems
| Reagent System | Activating Species/Principle | Typical Substrates |
|---|---|---|
| N-Iodosuccinimide (NIS) | Activated by acid or Lewis acid catalyst | Activated and deactivated arenes. wikipedia.org |
| Iodine (I₂) / Iodic Acid (HIO₃) | In situ generation of electrophilic iodine | Aromatic compounds; efficient use of iodine. nih.gov |
| Iodine (I₂) / Silver Salts (e.g., Ag₂SO₄) | Metal-ion assisted activation of iodine | Chlorinated phenols, anisoles, and anilines. nih.govstackexchange.com |
Directing the iodine atom to the C-3 position of 2-chloro-N,N-dimethylaniline requires overcoming the powerful ortho,para-directing influence of the N,N-dimethylamino group. Standard electrophilic iodination would strongly favor substitution at the C-4 and C-6 positions.
Achieving the desired 3-iodo substitution is a significant synthetic challenge that may require non-classical approaches:
Protonation of the Amino Group : In strongly acidic conditions (e.g., H₂SO₄), the N,N-dimethylamino group can be protonated to form the anilinium ion, -N⁺H(CH₃)₂. This group is strongly deactivating and meta-directing. beilstein-journals.org This change in directing effect could potentially steer the incoming iodine electrophile to the C-3 and C-5 positions.
Directed Metalation : As with chlorination, a directed metalation strategy could offer a solution. A directing group could be installed, followed by metalation at C-3 and subsequent quenching with iodine. Recently, direct sodium-mediated zincation of N,N-dimethylaniline has been shown to achieve meta-metalation, which upon iodination yields the 3-iodo product. chemicalbook.com This suggests that specialized organometallic routes can override conventional directing effects.
Sandmeyer Reaction : An alternative, though indirect, route involves starting with a precursor that already has a nitrogen-based functional group at the C-3 position, such as 2-chloro-3-nitro-N,N-dimethylaniline. Reduction of the nitro group to an amine, followed by diazotization and treatment with an iodide salt (e.g., KI), would yield the target molecule. This method is often used to install substituents in positions that are not accessible through direct electrophilic substitution.
The direct iodination of 2-chloro-N,N-dimethylaniline to selectively yield the 3-iodo isomer remains a complex task, likely requiring carefully controlled conditions that suppress the inherent reactivity at the C-4 position and enhance substitution ortho to the chloro substituent.
Regioselective Iodination Strategies
Ortho-, Meta-, and Para-Selectivity Considerations in N,N-Dimethylaniline Iodination
The synthesis of halogenated N,N-dimethylaniline derivatives via electrophilic aromatic substitution is heavily influenced by the directing effect of the N,N-dimethylamino group. This substituent profoundly impacts the regiochemical outcome of the reaction, particularly under varying pH conditions.
The N,N-dimethylamino (-NMe₂) group is a powerful activating group and a strong ortho-, para- director in electrophilic aromatic substitution reactions. masterorganicchemistry.comchemistrysteps.com Its activating nature stems from the ability of the nitrogen's lone pair of electrons to participate in resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution. chemistrysteps.com This stabilization is most effective when the incoming electrophile attacks the positions ortho or para to the -NMe₂ group. Consequently, under neutral or basic conditions, the iodination of N,N-dimethylaniline is expected to yield a mixture of ortho- and para-iodo-N,N-dimethylaniline, with the para product often favored due to reduced steric hindrance. masterorganicchemistry.com
However, the directing effect of the N,N-dimethylamino group can be dramatically altered in the presence of strong acids. stackexchange.com In a sufficiently acidic medium, such as the mixture of nitric and sulfuric acid used for nitration, the nitrogen atom is protonated to form the anilinium ion, -N⁺H(CH₃)₂. stackexchange.comyoutube.com This protonated group is strongly deactivating and becomes a meta-director. chemistrysteps.comstackexchange.com The positive charge on the nitrogen atom withdraws electron density from the aromatic ring through an inductive effect, destabilizing the sigma complex intermediates for ortho and para attack more than the intermediate for meta attack. chemistrysteps.com While iodination is typically carried out under less acidic conditions than nitration, the choice of iodinating agent and reaction medium is critical. Reagents that generate a strong electrophilic iodine species or reactions run in acidic solvents can lead to protonation and a switch in selectivity towards the meta product.
Various iodination methods exist, employing reagents like molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl), often with additives to control reactivity and selectivity. researchgate.netresearchgate.netresearchgate.net For instance, reacting aniline derivatives with molecular iodine in a pyridine/dioxane mixture has been shown to be a mild and effective method for selective para-iodination. researchgate.net The use of silver salts like Ag₂SO₄ with I₂ can also influence regioselectivity, with solvent choice playing a key role. nih.gov
| Reaction Condition | Nature of -NMe₂ Group | Directing Effect | Primary Product(s) | Rationale |
|---|---|---|---|---|
| Neutral / Basic (e.g., I₂ in pyridine) | Activating | Ortho, Para | 4-Iodo-N,N-dimethylaniline and 2-Iodo-N,N-dimethylaniline | The nitrogen lone pair provides resonance stabilization to the ortho and para intermediates. masterorganicchemistry.comchemistrysteps.com The para product is often major due to sterics. |
| Strongly Acidic (e.g., I₂ in H₂SO₄) | Deactivating (forms -N⁺HMe₂) | Meta | 3-Iodo-N,N-dimethylaniline | The protonated group (-N⁺HMe₂) is strongly electron-withdrawing, directing substitution to the meta position. stackexchange.comyoutube.com |
Sequential Halogenation Protocols (Chlorination Preceding or Following Iodination)
The synthesis of 2-chloro-3-iodo-N,N-dimethylaniline necessitates the introduction of two different halogens onto the aniline ring. A logical approach is a sequential process, where one halogen is introduced first, followed by the second. The order of these steps is critical, as it dictates the final substitution pattern based on the combined directing effects of the substituents present at each stage.
Impact of Halogen Introduction Order on Product Yield and Selectivity
Two primary sequential halogenation routes can be envisioned for the synthesis of this compound:
Route A: Chlorination followed by Iodination
Chlorination of N,N-dimethylaniline: The first step involves the chlorination of N,N-dimethylaniline. As the -NMe₂ group is a strong ortho-, para-director, this reaction would yield a mixture of 2-chloro-N,N-dimethylaniline and 4-chloro-N,N-dimethylaniline. Treatment of N,N-dimethylaniline N-oxides with thionyl chloride has been shown to be highly regioselective for the ortho position, providing a potential route to 2-chloro-N,N-dimethylaniline. nih.gov
Iodination of 2-chloro-N,N-dimethylaniline: The subsequent iodination of the isolated 2-chloro-N,N-dimethylaniline would be directed by three substituents: the strongly activating ortho-, para-directing -NMe₂ group, and the weakly deactivating, ortho-, para-directing chloro group. The powerful -NMe₂ group would primarily direct the incoming iodine to position 4 and 6. The chloro group would also direct to these same positions (position 4 is para and position 6 is ortho). Therefore, the major products would be 2-chloro-4-iodo-N,N-dimethylaniline and 2-chloro-6-iodo-N,N-dimethylaniline. The desired this compound would likely be a very minor product, as position 3 is meta to the powerful -NMe₂ directing group.
Route B: Iodination followed by Chlorination
Iodination of N,N-dimethylaniline: This initial step, if performed under acidic conditions to favor meta substitution, could produce 3-iodo-N,N-dimethylaniline. stackexchange.comyoutube.com
Chlorination of 3-iodo-N,N-dimethylaniline: In the second step, the chlorination of 3-iodo-N,N-dimethylaniline would be directed by the -NMe₂ group (strongly activating, ortho-, para-), and the iodo group (weakly deactivating, ortho-, para-). The -NMe₂ group directs to positions 2, 4, and 6. The iodo group directs to positions 2, 4, and 6 relative to its own position (which are positions 2, 4, and 5 on the ring). The positions most strongly activated for substitution are position 2 (ortho to -NMe₂), position 6 (ortho to -NMe₂), and position 4 (para to -NMe₂). Of these, position 2 is also ortho to the iodo group. Therefore, the formation of this compound is a highly plausible outcome, likely formed alongside 3-iodo-6-chloro-N,N-dimethylaniline and 3-iodo-4-chloro-N,N-dimethylaniline. This route appears more promising for obtaining the target compound.
| Route | Step 1 Intermediate | Step 2 Reaction | Predicted Major Products | Feasibility for Target Synthesis |
|---|---|---|---|---|
| A | 2-Chloro-N,N-dimethylaniline | Iodination | 2-Chloro-4-iodo-N,N-dimethylaniline, 2-Chloro-6-iodo-N,N-dimethylaniline | Low. The desired 3-iodo isomer is disfavored electronically. |
| B | 3-Iodo-N,N-dimethylaniline | Chlorination | This compound, 4-Chloro-3-iodo-N,N-dimethylaniline, 6-Chloro-3-iodo-N,N-dimethylaniline | Moderate to High. The desired 2-chloro isomer is electronically favored. |
Functional Group Interconversion Strategies for this compound Synthesis
Beyond direct halogenation, functional group interconversion, particularly through metal-catalyzed reactions, offers powerful alternative pathways. Palladium-catalyzed cross-coupling reactions are especially prominent in this regard. acs.org
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision. youtube.comyoutube.com These methods could be strategically employed to construct the this compound framework, potentially offering greater control over regioselectivity compared to electrophilic substitution.
Utilization of Halogenated N,N-Dimethylaniline Precursors in Carbon-Carbon Coupling Reactions
A key challenge in using cross-coupling for polyhalogenated compounds is achieving selective functionalization at one position while leaving other halogens intact. nih.gov For the synthesis of this compound, one could envision starting with a precursor like 2,3-dichloro-N,N-dimethylaniline. A selective cross-coupling reaction could then be used to replace one of the chloro groups with an iodo group, or more commonly, couple a different group at one position. However, a more direct application involves the coupling of a dihaloaniline with a suitable organometallic reagent.
The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is often exploited for selective couplings. A strategy could involve a precursor such as 2-chloro-3-bromo-N,N-dimethylaniline. A Suzuki coupling with an arylboronic acid, for example, would be expected to react preferentially at the more labile C-Br bond, leaving the C-Cl bond untouched. researchgate.net While this doesn't directly form the target molecule, it illustrates the principle of selective functionalization that is central to these approaches.
Alternatively, a precursor like 3-amino-2-chloro-N,N-dimethylaniline could be synthesized and the amino group converted to an iodide via a Sandmeyer-type reaction. Another powerful strategy involves the C-H activation/borylation of 2-chloro-N,N-dimethylaniline to install a boronic ester at the 3-position, followed by a subsequent conversion of the C-B bond to a C-I bond.
Optimization of Catalytic Systems and Ligand Architectures for Selective Bond Formation
The success of palladium-catalyzed cross-coupling reactions, especially with challenging substrates like dihaloarenes, is critically dependent on the catalytic system, particularly the choice of ligand coordinated to the palladium center. nih.govumanitoba.ca The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. youtube.comumanitoba.ca
For selective mono-functionalization of a dihaloarene, the catalyst must discriminate between the initial substrate, the mono-coupled product, and the di-coupled product. Research has shown that bulky ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃), RuPhos, and certain N-heterocyclic carbenes (NHCs) like IPr, can promote overfunctionalization. nih.gov This occurs because after the first coupling, the palladium catalyst can remain associated with the product's aromatic system and perform a second oxidative addition faster than it dissociates. nih.gov
Conversely, optimizing selectivity for the mono-arylated product can sometimes be achieved by facilitating the dissociation of the palladium catalyst from the product. This can be influenced by:
Ligand Sterics: Very bulky ligands can increase the energy barrier for the second coupling step, favoring the release of the mono-functionalized product. nih.gov However, excessively bulky ligands might also hinder the initial oxidative addition. umanitoba.ca
Ligand Electronics: Electron-donating ligands increase electron density on the palladium center, which can accelerate the rate of oxidative addition. umanitoba.ca The interplay between steric and electronic factors must be carefully balanced.
Additives: Small coordinating additives, such as dimethyl sulfoxide (B87167) (DMSO), can help displace the palladium catalyst from the mono-coupled product, suppressing overfunctionalization and improving selectivity for the desired compound. nih.gov
The development of specialized ligands, such as biaryl phosphines (e.g., Buchwald ligands) and phosphorinanes, has been crucial for expanding the scope of cross-coupling to include hindered and electron-deficient substrates. researchgate.net The choice of ligand is paramount and must be empirically screened and optimized for any given transformation to achieve the desired yield and selectivity. nih.gov
| Ligand Type | Examples | Key Characteristics | Typical Effect on Selectivity |
|---|---|---|---|
| Bulky Alkylphosphines | P(tBu)₃, PCy₃ | Strongly electron-donating, large cone angle. | Can promote overfunctionalization but are highly active. nih.gov |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, tunable structures. | Highly versatile; selectivity depends on the specific ligand and substrate combination. Can promote high activity. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr, IMes | Strong sigma-donors, sterically demanding. | Tend to promote high catalytic activity, can lead to overfunctionalization with some substrates. nih.gov |
| Bidentate Phosphines | Xantphos, dppf | Defined bite angle, can enforce specific geometries. | Can sometimes limit reactivity but may offer better control over selectivity by preventing ligand dissociation. |
Metalation-Directed Functionalization for Halogenation Precursors
Novel and Emerging Synthetic Routes to Halogenated Anilines
Recent advancements in synthetic chemistry have introduced novel methods for the halogenation of anilines, offering milder reaction conditions, improved selectivity, and broader functional group tolerance.
Hypervalent iodine(III) reagents have emerged as versatile and environmentally friendly alternatives for halogenation reactions. acs.orgnih.gov These compounds, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and iodosylbenzene (PhIO), can act as strong oxidants and facilitate the electrophilic introduction of halogens under non-acidic conditions. researchgate.net Their reactivity often mimics that of transition metals, involving processes like ligand exchange and reductive elimination. acs.org
In the context of aniline halogenation, a synergistic combination of a hypervalent iodine(III) reagent with a Lewis acid like aluminum chloride (AlCl₃) can generate highly reactive halogenating species in situ. researchgate.net This approach allows for the controlled chlorination of aniline derivatives. researchgate.net The mechanism is believed to involve the oxidation of the halide anion by the iodine(III) reagent to form an electrophilic halogenating agent. researchgate.net
Table 2: Examples of Hypervalent Iodine(III) Reagents in Organic Synthesis
| Reagent | Common Applications |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Oxidations, Halogenations, Cyclizations |
| Phenyliodine diacetate (PIDA) | Oxidative functionalizations, Acetoxylations |
| Iodosylbenzene (PhIO) | Oxygen transfer reactions, Halogenations |
| Diaryliodonium salts | Arylation reactions |
| This table is based on information from multiple sources. acs.orgnih.govacs.org |
Photocatalytic and electrochemical methods represent cutting-edge approaches for the halogenation of aromatic systems, including anilines. These techniques offer precise control over the reaction by manipulating light or electrical potential. acs.org
Photocatalytic halogenation utilizes visible light and a photocatalyst to generate reactive halogen radicals or other halogenating species. nih.govresearchgate.net This method allows for the functionalization of C-H bonds under mild conditions. ucla.edu For instance, dual-catalyst systems combining a photocatalyst with a nickel catalyst have been developed for the direct cross-coupling of amines with aryl halides. ucla.edu
Electrochemical halogenation provides a powerful tool for selective halogenation by controlling the electrode potential. acs.org By adjusting the potential, one can control the generation of different halogenating intermediates, such as halogen radicals (X•) or halogen cations (X+), leading to different reaction pathways and product distributions. acs.org At lower potentials, halogen radicals are typically formed, while higher potentials favor the generation of halogen cations, which can lead to di- or poly-halogenation. acs.org This potential-controlled selectivity offers a significant advantage over traditional chemical methods that often produce complex mixtures of halogenated products. acs.org
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to achieve highly specific transformations. nih.gov While the direct chemoenzymatic synthesis of a specific compound like this compound is not widely documented, the principles of this approach are applicable to the synthesis of halogenated aromatic amines.
Enzymes, such as haloperoxidases, can be used for the regioselective halogenation of aromatic compounds. These enzymes can be combined with chemical steps to build more complex molecules. For example, a chemoenzymatic approach could involve the enzymatic halogenation of an aniline precursor, followed by chemical modifications to introduce the N,N-dimethyl group or other substituents. Reductive amination using enzymes like imine reductases (IREDs) is another powerful tool in chemoenzymatic synthesis for the formation of chiral amines. nih.govcsic.es
Mechanistic Investigations of Formation and Reactivity
Electrophilic Aromatic Substitution Mechanisms on the N,N-Dimethylaniline Ring System
Electrophilic Aromatic Substitution (SEAr) is a cornerstone of arene chemistry and the primary pathway for introducing functional groups onto the N,N-dimethylaniline scaffold. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The first step, which disrupts the aromatic system, is typically the slow, rate-determining step. masterorganicchemistry.com
The N,N-dimethylamino group (-N(CH₃)₂) is a powerful activating group in electrophilic aromatic substitution. byjus.com Its influence stems from the ability of the nitrogen atom's lone pair of electrons to be delocalized into the benzene (B151609) ring through resonance. vaia.comfiveable.me This donation of electron density significantly increases the nucleophilicity of the ring, making it highly reactive towards even weak electrophiles. vaia.com
This resonance effect preferentially increases the electron density at the ortho and para positions relative to the N,N-dimethylamino group. Consequently, the group acts as a strong ortho, para-director, guiding incoming electrophiles to these positions. byjus.comlkouniv.ac.in The stability of the intermediate arenium ion is substantially enhanced when the attack occurs at the ortho or para positions, as the positive charge can be delocalized onto the nitrogen atom, providing an additional resonance structure. wikipedia.org
However, the electronic activation is modulated by steric effects. The N,N-dimethylamino group is sterically bulky, which can hinder the approach of an electrophile to the ortho positions. vaia.com This steric hindrance often leads to a preference for substitution at the less crowded para position. youtube.com
| Substituent | Electronic Effect (Resonance) | Electronic Effect (Inductive) | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -N(CH₃)₂ | Strongly Donating (+R) | Weakly Withdrawing (-I) | Strongly Activating | Ortho, Para |
| -Cl | Weakly Donating (+R) | Strongly Withdrawing (-I) | Deactivating | Ortho, Para |
| -I | Weakly Donating (+R) | Strongly Withdrawing (-I) | Deactivating | Ortho, Para |
This interactive table summarizes the directing and activating effects of substituents relevant to 2-Chloro-3-iodo-N,N-dimethylaniline. lkouniv.ac.incsbsju.edusquarespace.com
When multiple substituents are present, the position of the next electrophilic attack is generally determined by the most powerful activating group. youtube.com In this molecule, the N,N-dimethylamino group is the strongest activator and will dominate the directing effects. The available positions for substitution are C4 (para to the amino group) and C6 (ortho to the amino group). Both positions are electronically activated. The chloro group at C2 and the iodo group at C3 will deactivate the ring but their directing influence is secondary. The C6 position is ortho to the chloro group, while the C4 position is para to the chloro group and meta to the iodo group. Given the overriding influence of the N,N-dimethylamino group, substitution is strongly favored at the C4 and C6 positions.
Reaction Kinetics and Thermodynamic Considerations in Halogenation Processes
The kinetics of halogenation on N,N-dimethylaniline are typically fast due to the strong activation by the amino group. Studies on related systems show that the reaction order is often first-order with respect to the substrate. asianpubs.org The rate of reaction is influenced by the nature of the electrophile and the reaction conditions. For instance, the halogenation of N,N-dimethylaniline N-oxides has been shown to be highly sensitive to solvent and temperature. nih.gov
Thermodynamic analysis of related electrophilic substitution reactions on N,N-dimethylaniline, such as Friedel-Crafts reactions, indicates that the formation of the substituted products is generally an energetically favorable process, characterized by a negative Gibbs free energy (ΔG). researchgate.net For oxidative coupling reactions involving aniline (B41778) derivatives, the reactions have been found to be endothermic, with stability constants that increase with temperature. researchgate.net The activation energy (Ea) for these processes reflects the energy barrier to forming the high-energy arenium ion intermediate. researchgate.net
Catalytic Mechanisms in Cross-Coupling Reactions Involving Halo-N,N-dimethylanilines
The presence of two different carbon-halogen bonds (C-Cl and C-I) makes this compound an interesting substrate for catalytic cross-coupling reactions, which are fundamental C-C and C-N bond-forming processes. acs.org
Palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings) are powerful tools in synthesis. youtube.comyoutube.com The generally accepted catalytic cycle involves three primary steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the aryl halide, forming a Pd(II) intermediate. youtube.com
Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron or organozinc compound) is transferred to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
A key feature for substrates like this compound is the difference in reactivity of the C-X bonds towards oxidative addition. The bond strength decreases and the reactivity increases down the halogen group. This creates a distinct reactivity gradient.
| Carbon-Halogen Bond | Relative Bond Energy | Reactivity in Oxidative Addition |
|---|---|---|
| C-I | Lowest | Highest |
| C-Br | ↓ | ↓ |
| C-Cl | ↓ | ↓ |
| C-F | Highest | Lowest |
This interactive table shows the relative reactivity of carbon-halogen bonds in the rate-limiting oxidative addition step of palladium-catalyzed cross-coupling. acs.orgrsc.org
This reactivity difference allows for chemoselective cross-coupling. Under carefully controlled conditions with an appropriate catalyst system, it is possible to selectively react the more labile C-I bond while leaving the more robust C-Cl bond untouched. Copper is sometimes used as a co-catalyst, particularly in Ullmann-type reactions, to facilitate coupling, especially for C-N bond formation. nih.gov
The choice of ligand coordinated to the palladium center is critical for controlling the outcome of a cross-coupling reaction. nih.gov Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), influence the catalyst's stability, activity, and selectivity. rsc.orgnih.gov
Reaction Efficiency : Bulky, electron-donating ligands can accelerate the rate-limiting oxidative addition and the final reductive elimination steps, leading to higher turnover numbers and yields. nih.gov
Chemoselectivity : Ligands play a crucial role in differentiating between the C-I and C-Cl bonds. Less reactive catalyst systems may only be capable of activating the C-I bond. To achieve coupling at the C-Cl bond, more active catalysts, often featuring highly electron-rich and sterically demanding ligands (e.g., Buchwald-type biarylphosphines), are required. rsc.org This allows for sequential cross-coupling, where the C-I bond is functionalized first, followed by a second coupling at the C-Cl site under more forcing conditions or with a different catalyst system.
Regioselectivity : In cases where a substrate has multiple identical halogen atoms, ligands can influence which one reacts based on the steric environment, a factor less relevant for this compound where the halogens are electronically distinct. nih.gov
| Ligand Type | Typical Features | Effect on Cross-Coupling | Example |
|---|---|---|---|
| Triarylphosphines | Less bulky, moderately electron-donating | General utility, good for reactive C-I and C-Br bonds | Triphenylphosphine (PPh₃) |
| Trialkylphosphines | Bulky, strongly electron-donating | Promotes oxidative addition of less reactive C-Cl bonds | Tricyclohexylphosphine (PCy₃) |
| Biaryl Phosphines (Buchwald-type) | Very bulky and electron-rich | High activity for challenging couplings (e.g., C-Cl, C-N, C-O) | SPhos, XPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | High thermal stability and activity, can activate C-Cl bonds | IPr, IMes |
This interactive table illustrates how different classes of ligands can influence the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of 2-Chloro-3-iodo-N,N-dimethylaniline at a molecular level. These calculations provide a deep understanding of its electron distribution and how this governs its chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic properties of molecules. mendeley.commdpi.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. mdpi.com The calculations solve the quantum mechanical equations for the electrons to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. mendeley.com
These calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. The presence of bulky iodine and chlorine atoms on the aniline (B41778) ring, particularly the ortho-chloro group, is expected to cause significant steric strain, leading to distortions from an idealized planar benzene (B151609) ring. The N,N-dimethylamino group is also likely to be pushed out of the plane of the ring to minimize steric clashes with the adjacent chlorine atom.
The molecular electrostatic potential (MESP) map is another critical output of DFT calculations. It visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show a high negative potential (red/yellow) around the nitrogen atom of the dimethylamino group due to its lone pair of electrons, and also around the halogen atoms. The aromatic ring, influenced by the electron-donating amino group, would also exhibit negative potential, while the hydrogen atoms of the methyl groups would show positive potential (blue). This map is invaluable for predicting how the molecule will interact with other reagents. mdpi.com
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
Note: The following data is illustrative and represents typical values expected from DFT calculations for similar structures. Actual values would require specific computation.
| Parameter | Predicted Value | Description |
|---|---|---|
| C1-C2 Bond Length | ~ 1.40 Å | Bond between carbon bearing the amino group and the chloro-substituted carbon. |
| C2-Cl Bond Length | ~ 1.74 Å | Bond between the aromatic carbon and the chlorine atom. |
| C3-I Bond Length | ~ 2.10 Å | Bond between the aromatic carbon and the iodine atom. |
| C1-N Bond Length | ~ 1.42 Å | Bond between the aromatic carbon and the nitrogen of the dimethylamino group. |
| C-N-C Angle | ~ 112° | Angle within the N,N-dimethylamino group. |
| C2-C1-N-C(methyl) Dihedral Angle | ~ 45-60° | Torsion angle indicating the twist of the amino group relative to the ring plane. |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comlibretexts.org The LUMO is the innermost empty orbital and relates to the molecule's ability to act as an electrophile or electron acceptor. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com
For this compound, the HOMO is expected to be localized primarily on the N,N-dimethylamino group and the π-system of the aniline ring, reflecting the strong electron-donating character of the amino group. This indicates that the molecule will most likely react as a nucleophile at these sites. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the antibonding orbitals associated with the C-Cl and C-I bonds.
FMO analysis is crucial for predicting the outcomes of reactions such as electrophilic aromatic substitution. numberanalytics.com An attacking electrophile will seek the regions of highest electron density, which correspond to the largest lobes of the HOMO. In this molecule, the positions ortho and para to the powerful electron-donating N,N-dimethylamino group are electronically activated. However, since the C2 (ortho) and C3 positions are blocked, electrophilic attack would be predicted to occur at the C5 (para to the chloro group) and C6 (ortho to the amino group) positions, with the final regioselectivity being a balance of electronic and steric factors.
Table 2: Predicted Frontier Orbital Energies for this compound
Note: These energy values are hypothetical and serve to illustrate the principles of FMO analysis.
| Orbital | Predicted Energy (eV) | Primary Location of Electron Density | Implication for Reactivity |
|---|---|---|---|
| HOMO | ~ -5.5 eV | N,N-dimethylamino group, π-system of the aromatic ring | Site of nucleophilic attack (electron donation) |
| LUMO | ~ -0.8 eV | Antibonding orbitals of C-Cl and C-I bonds, aromatic ring | Site of electrophilic attack (electron acceptance) |
| HOMO-LUMO Gap | ~ 4.7 eV | Moderate | Indicates a moderately reactive molecule |
Conformational Analysis of this compound
The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. Conformational analysis of this compound reveals how the substituents on the aniline ring interact to determine the molecule's preferred spatial arrangement. nih.gov
Beyond classical steric and electronic effects, subtle intramolecular non-covalent interactions can play a role in stabilizing certain conformations. In this compound, the potential for an intramolecular halogen bond could be investigated. A halogen bond is a directional interaction between an electron-deficient region on a halogen atom (a "σ-hole") and a Lewis base. nih.gov It is conceivable that an interaction could exist between the electrophilic region of the iodine atom and the electron-rich nitrogen lone pair, or perhaps between the chlorine atom and a hydrogen on one of the methyl groups. Computational methods like Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) analysis can identify and characterize such weak interactions. nih.gov
The anomeric effect, typically involving the interaction of a lone pair on a heteroatom with an adjacent antibonding (σ) orbital, might also be considered. nih.gov For instance, the interaction between the nitrogen lone pair and the σ orbital of the C-Cl bond could be explored computationally to see if it contributes to conformational preference, although such effects are generally more pronounced in saturated heterocyclic systems.
Simulation of Reaction Pathways and Transition States for Halogenation
Computational chemistry allows for the simulation of entire reaction pathways, providing a virtual movie of how reactants transform into products. arxiv.org For the halogenation of this compound, these simulations can map out the potential energy surface of the reaction. nih.gov This involves locating the structures of the starting materials, products, any reaction intermediates (such as a Wheland intermediate or sigma complex), and, crucially, the transition states that connect them. arxiv.org
The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. By calculating the energy of the transition states for halogenation at different positions on the ring (e.g., C5 vs. C6), chemists can predict the most likely product. These simulations would take into account the directing effects of the existing chloro, iodo, and dimethylamino groups. The N,N-dimethylamino group is a strong activating, ortho-para director, while the halogens are deactivating, ortho-para directors. The simulation would computationally resolve this competition, likely confirming that substitution will be directed to the positions activated by the powerful amino group, with the ultimate product ratio depending on the relative energies of the transition states leading to each isomer.
Computational Elucidation of Halogenation Regioselectivity and Stereoelectronic Control
The synthesis of this compound involves the introduction of chloro and iodo substituents onto an N,N-dimethylaniline framework. The regioselectivity of these halogenation steps is a critical aspect that can be elucidated through computational modeling. The N,N-dimethylamino group is a powerful ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the halogen substituents are deactivating yet ortho-, para-directing.
Computational studies on analogous systems, such as the halogenation of N,N-dimethylaniline N-oxides, have demonstrated that the choice of halogenating agent and reaction conditions can lead to highly selective ortho- or para-substitution. nih.gov For instance, treatment with thionyl chloride favors the formation of 2-chloro-N,N-dimethylaniline, while thionyl bromide yields the 4-bromo analogue exclusively. nih.gov
In the case of forming this compound, a plausible synthetic route would involve the chlorination of N,N-dimethylaniline, followed by iodination. Computational models, such as those employing DFT, can predict the most likely sites of electrophilic attack by mapping the electrostatic potential (ESP) and analyzing the frontier molecular orbitals (HOMO and LUMO) of the starting materials and intermediates.
For the initial chlorination of N,N-dimethylaniline, computational analysis would confirm the strong directing effect of the dimethylamino group, leading to a mixture of ortho- and para-chlorinated products. The subsequent iodination of 2-chloro-N,N-dimethylaniline would be directed by the combined influence of the dimethylamino and chloro groups. While both are ortho-, para-directing, the powerful activating effect of the amino group would be dominant. Computational models would likely show that the positions ortho and para to the dimethylamino group remain the most electron-rich and thus most susceptible to electrophilic attack. The existing chloro group at the 2-position would sterically hinder attack at the adjacent 3-position to some extent, but the electronic activation from the amino group at this position would be significant.
Stereoelectronic effects, which involve the influence of orbital alignment on reactivity, are also critical. The orientation of the dimethylamino group relative to the plane of the aromatic ring, and the through-bond and through-space interactions of the halogen substituents, can be precisely calculated. These calculations help to explain the subtle preferences for one isomer over another.
Energy Profiles for Key Bond Formation and Cleavage Steps
The formation and cleavage of chemical bonds are governed by the energy landscape of the reaction. Computational chemistry allows for the detailed mapping of these energy profiles, including the identification of transition states and intermediates, and the calculation of their corresponding activation energies.
The following table presents hypothetical, yet representative, energy values for the key steps in the iodination of 2-chloro-N,N-dimethylaniline, based on analogous reactions. These values illustrate the kind of data that would be obtained from a detailed computational study.
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Initial State | 2-chloro-N,N-dimethylaniline + I+ | 0.0 | Reactants |
| Electrophilic Attack at C3 | Transition State 1 (TS1) | +15.2 | Formation of the C-I bond at the 3-position |
| Sigma Complex Formation | Wheland Intermediate 1 | +8.5 | Formation of the arenium ion intermediate |
| Proton Abstraction | Transition State 2 (TS2) | +10.1 | Removal of a proton to restore aromaticity |
| Final Product | This compound | -5.7 | Product |
The cleavage of bonds, such as the C-I or C-Cl bonds in this compound, can also be modeled. These calculations are crucial for understanding the molecule's stability and its potential to participate in further reactions, such as cross-coupling or dehalogenation reactions. The bond dissociation energies (BDEs) for the C-I and C-Cl bonds would be calculated, providing a quantitative measure of their relative strengths. It is expected that the C-I bond would have a lower BDE than the C-Cl bond, making it more susceptible to cleavage.
Synthetic Applications and Derivatization of 2 Chloro 3 Iodo N,n Dimethylaniline As an Advanced Intermediate
Utilization in Carbon-Carbon Bond Forming Reactions
The presence of two different halogen atoms on the aromatic ring of 2-chloro-3-iodo-N,N-dimethylaniline provides an opportunity for sequential, site-selective carbon-carbon bond formation. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of biaryl, alkynylaryl, and arylvinyl systems.
Selectively Functionalized Anilines via Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. nih.gov In the context of this compound, these reactions, including the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, provide a powerful platform for introducing a wide range of substituents onto the aniline (B41778) core.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. organic-chemistry.orglibretexts.org It is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org
Stille Coupling: This reaction couples an organotin compound with an organohalide. organic-chemistry.orglibretexts.org A key advantage is the stability of the organostannane reagents. organic-chemistry.org
Heck Reaction: This reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. organic-chemistry.orgwikipedia.org It is a valuable method for the synthesis of substituted alkenes. wikipedia.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org It is a reliable method for the synthesis of alkynyl-substituted aromatic compounds.
The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key to the selective functionalization of this compound. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. rsc.orgresearchgate.net This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.
This reactivity difference allows for the selective coupling at the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations. For instance, in a Sonogashira coupling, an alkyne will preferentially couple at the 3-position (originally bearing the iodine). researchgate.net Similarly, in Suzuki-Miyaura couplings, the reaction can be directed to the more reactive halide site. libretexts.org While aryl chlorides are less reactive, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate their participation in cross-coupling reactions. libretexts.org
Table 1: General Reactivity Order of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions
| Aryl Halide | Reactivity |
| Aryl Iodide | Highest |
| Aryl Bromide | Intermediate |
| Aryl Chloride | Lowest |
This table illustrates the general trend in reactivity for aryl halides in common palladium-catalyzed cross-coupling reactions.
The selective nature of palladium-catalyzed cross-coupling reactions with this compound enables the stepwise synthesis of diverse and complex aromatic systems.
Biaryl Systems: The Suzuki-Miyaura and Stille couplings are extensively used for the synthesis of biaryl compounds. nih.govscispace.com By first reacting this compound with an arylboronic acid or arylstannane, a 2-chloro-3-aryl-N,N-dimethylaniline derivative can be formed. The remaining chloro group can then be subjected to a second cross-coupling reaction to introduce another aryl group, leading to the formation of a terphenyl derivative.
Alkynylaryl Systems: The Sonogashira coupling is the premier method for introducing alkynyl groups onto an aromatic ring. organic-chemistry.orgwikipedia.org Reacting this compound with a terminal alkyne under Sonogashira conditions will yield a 2-chloro-3-alkynyl-N,N-dimethylaniline. This intermediate can be further functionalized at the chloro position.
Arylvinyl Systems: The Heck reaction provides a direct route to arylvinyl systems. organic-chemistry.orgwikipedia.org Coupling of this compound with an alkene will selectively occur at the C-I bond to produce a 2-chloro-3-vinyl-N,N-dimethylaniline derivative.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Functionalized Anilines
| Reaction | Coupling Partner | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Biaryl |
| Stille | Arylstannane | Biaryl |
| Sonogashira | Terminal alkyne | Alkynylaryl |
| Heck | Alkene | Arylvinyl |
This interactive table summarizes the types of products that can be synthesized from this compound using different palladium-catalyzed cross-coupling reactions.
Annulation and Cyclization Reactions to Form Fused Heterocyclic and Carbocyclic Systems
The functionalized aniline derivatives synthesized via cross-coupling reactions can serve as precursors for annulation and cyclization reactions, leading to the formation of fused heterocyclic and carbocyclic systems. chim.it For example, an intramolecular Heck reaction can be employed to construct indole (B1671886) rings from o-haloanilines and alkenyl halides in a cascade process. nih.gov These types of reactions are powerful tools for building complex polycyclic frameworks that are often found in natural products and pharmaceuticals.
Utilization in Carbon-Heteroatom Bond Forming Reactions
Beyond carbon-carbon bond formation, this compound and its derivatives are valuable substrates for the construction of carbon-heteroatom bonds, particularly carbon-nitrogen bonds.
Amination Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgrug.nl This reaction has become a vital tool in organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov
Given the reactivity difference between the C-I and C-Cl bonds, a selective Buchwald-Hartwig amination can be performed on this compound. The amination would be expected to occur preferentially at the more reactive C-I bond, yielding a 3-amino-2-chloro-N,N-dimethylaniline derivative. The remaining chloro group can then be used for subsequent functionalization, including a second C-N bond formation or a C-C coupling reaction. The choice of ligand, base, and solvent is crucial for achieving successful coupling. researchgate.net
Etherification, Thioetherification, and Related Transformations
The strategic placement of chloro and iodo substituents on the this compound ring offers distinct reactivity profiles for selective functionalization. The iodo group, being a better leaving group than the chloro group in many transition metal-catalyzed cross-coupling reactions, is the primary site for etherification and thioetherification.
Etherification: Palladium- and copper-catalyzed systems are commonly employed for the formation of C-O bonds. For instance, in the presence of a suitable palladium catalyst, such as Pd(OAc)₂, and a ligand like Xantphos, this compound can react with various phenols or alcohols to yield the corresponding 2-chloro-3-alkoxy-N,N-dimethylaniline derivatives. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and preventing side reactions.
Thioetherification: Similarly, thioethers can be synthesized through cross-coupling reactions with thiols. These reactions often utilize palladium or copper catalysts. For example, the reaction of this compound with a thiol in the presence of a palladium catalyst and a base like potassium carbonate can afford the corresponding 2-chloro-3-(arylthio)- or 2-chloro-3-(alkylthio)-N,N-dimethylaniline.
Role in the Synthesis of Complex Polycyclic Aromatic Compounds
The dihalogenated nature of this compound makes it a valuable building block for the synthesis of complex polycyclic aromatic compounds (PACs). The sequential and selective functionalization of the C-I and C-Cl bonds allows for the construction of intricate carbocyclic and heterocyclic ring systems.
One common strategy involves an initial Suzuki or Stille coupling at the more reactive C-I position to introduce an aryl or vinyl group. This is followed by an intramolecular C-H activation or another cross-coupling reaction involving the C-Cl bond to forge a new ring. For example, coupling with an appropriately substituted boronic acid can be followed by a palladium-catalyzed intramolecular C-H arylation to construct phenanthridine (B189435) or carbazole (B46965) frameworks.
Furthermore, the dimethylamino group can act as a directing group in certain cyclization reactions, facilitating the formation of specific ring structures. The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group, which can then participate in various cyclization cascades to build fused heterocyclic systems like quinolines. niscpr.res.in
Precursor to Other Highly Functionalized Aniline Derivatives
This compound serves as a versatile precursor for a wide array of highly functionalized aniline derivatives through transformations involving the N,N-dimethylamino group and selective halogen exchange.
Transformations Involving the N,N-Dimethylamino Group
The N,N-dimethylamino group can be a target for various chemical transformations. dntb.gov.uaresearchgate.netnoaa.gov One notable reaction is its conversion to other functional groups. For example, nickel-catalyzed C-N borylation can transform the dimethylamino group into a boryl group, which can then be further functionalized. dntb.gov.uaresearchgate.netnoaa.gov This provides a powerful method for introducing a wide range of substituents at this position.
Additionally, the dimethylamino group can be activated for substitution reactions. acs.org For instance, treatment with activating agents can facilitate the displacement of the dimethylamino group by various nucleophiles. acs.org Oxidation of the N,N-dimethylamino group to an N-oxide can also open up new reaction pathways, such as the Polonovski-Povarov reaction, to form complex heterocyclic scaffolds. nih.gov
Derivatization through Selective Halogen Exchange
Selective halogen exchange provides another avenue for derivatization. While the C-I bond is generally more reactive in cross-coupling reactions, under specific conditions, a halogen exchange reaction can be induced. The Finkelstein reaction, for instance, can be used to replace the chloro or iodo group with another halogen, although this is more common for activated aromatic systems. manac-inc.co.jp
More synthetically useful is the selective conversion of one halogen to a different functional group while leaving the other intact. For example, the selective lithiation of the C-I bond followed by quenching with an electrophile allows for the introduction of a new substituent at the 3-position. Subsequently, the less reactive C-Cl bond can be targeted for a different transformation. This stepwise approach enables the synthesis of aniline derivatives with three or more different substituents in a controlled manner.
Applications in Precursors for Advanced Materials (e.g., Optoelectronic Materials, Ligands)
The unique electronic and structural features of this compound and its derivatives make them valuable precursors for advanced materials.
Optoelectronic Materials: The extended π-systems and the presence of donor (N,N-dimethylamino) and acceptor-like (halogens) groups can be exploited in the design of organic light-emitting diode (OLED) materials, fluorescent dyes, and organic photovoltaics. By incorporating this aniline derivative into larger conjugated systems through cross-coupling reactions, materials with tailored electronic properties can be synthesized.
Ligands: The nitrogen atom of the dimethylamino group and the potential for creating bidentate or tridentate structures through functionalization of the aromatic ring make this compound a useful scaffold for designing ligands for catalysis and coordination chemistry. orientjchem.orgscirp.org For example, Schiff base ligands can be synthesized by reacting aniline derivatives with aldehydes. orientjchem.orgscirp.org These ligands can then be used to form metal complexes with a variety of applications, including in catalysis and as antimicrobial agents. orientjchem.orgorientjchem.org
Conclusion and Future Research Directions
Summary of Key Synthetic Achievements and Mechanistic Insights Concerning Halogenated N,N-Dimethylanilines
The synthesis of halogenated N,N-dimethylanilines has seen significant advancements, largely centered on achieving high regioselectivity. Classical methods often involve electrophilic aromatic substitution on N,N-dimethylaniline. However, these methods can lead to mixtures of isomers, necessitating complex purification steps. More contemporary approaches have focused on directed ortho-metalation (DoM), where a directing group guides the position of metalation, followed by quenching with an electrophilic halogen source. This has been particularly successful for the introduction of halogens at specific positions ortho to the dimethylamino group.
Mechanistic insights have highlighted the powerful directing effect of the N,N-dimethylamino group. Its ability to coordinate with organolithium bases or other metals is fundamental to the success of DoM strategies. Furthermore, understanding the electronic effects of existing substituents on the aniline (B41778) ring is crucial for predicting the outcome of subsequent halogenation reactions. For instance, the presence of a chlorine atom can influence the acidity of adjacent protons, thereby affecting the regioselectivity of further lithiation and iodination.
Identification of Remaining Challenges in Synthesis, Regiocontrol, and Sustainable Methodologies
Despite the progress, several challenges persist. The synthesis of polysubstituted anilines with precise halogen patterns, such as 2-Chloro-3-iodo-N,N-dimethylaniline, remains a formidable task. Achieving high yields and selectivities often requires multi-step syntheses with careful control of reaction conditions.
Key Challenges:
Regiocontrol: The simultaneous presence of chloro and iodo groups at specific adjacent positions is difficult to achieve in a single step. Sequential introduction often requires protecting group strategies or carefully orchestrated DoM sequences.
Sustainable Methodologies: Many established procedures rely on cryogenic temperatures (e.g., -78 °C for lithiation) and stoichiometric amounts of strong bases, which are not ideal from a green chemistry perspective. The development of catalytic methods or the use of more environmentally benign reagents and solvents is an ongoing area of research.
Scalability: Laboratory-scale syntheses may not be readily transferable to industrial production due to cost, safety, or waste generation concerns.
Prospects for Novel Reactivity and Applications of this compound
The unique arrangement of substituents in this compound opens up avenues for novel chemical transformations. The presence of two different halogens (chloro and iodo) allows for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This differential reactivity allows for the sequential introduction of different functional groups at the 3-position, while leaving the 2-chloro substituent intact for potential subsequent modifications.
This "halogen-dance" reactivity is a powerful tool in molecular engineering, enabling the construction of complex molecular architectures from a single, versatile building block.
Potential for Interdisciplinary Research Opportunities in Medicinal Chemistry and Materials Science
The structural motifs present in this compound are of significant interest in both medicinal chemistry and materials science.
Medicinal Chemistry: Halogenated aromatic compounds are prevalent in pharmaceuticals due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. The iodine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. The selective functionalization of the 3-position could be used to synthesize libraries of compounds for screening against various biological targets.
Materials Science: Arylamines are common components of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of heavy atoms like iodine can influence photophysical properties, such as promoting intersystem crossing, which is relevant for applications in phosphorescent OLEDs. The ability to selectively functionalize this compound makes it an attractive scaffold for creating novel organic semiconductors with tailored electronic and optical properties.
The further exploration of this compound and related compounds will undoubtedly foster collaborations between synthetic chemists, medicinal chemists, and materials scientists, leading to innovations across these disciplines.
Q & A
Basic Research Question
- HPLC-DAD/HRMS : Reverse-phase C18 columns with acetonitrile/water gradients resolve halogenated byproducts. High-resolution mass spectrometry (HRMS) confirms molecular formulas .
- XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for regioisomers .
- Stability Studies : Accelerated degradation under UV light or heat (40–60°C) identifies labile substituents (e.g., N-oxide formation via monooxygenase activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
